2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-6-oxa-2-azaspiro[45]decan-9-amine is a spiro compound characterized by a unique bicyclic structure Spiro compounds are known for their inherent rigidity and three-dimensional structural properties, making them valuable in various fields of research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions typically result in the formation of new spiro derivatives with different functional groups.
Scientific Research Applications
2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a scaffold in drug discovery.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-ylmethanamine
- 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one
- 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl
Uniqueness
2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine stands out due to its specific structural features and potential applications. Its unique spiro structure provides rigidity and three-dimensionality, making it a valuable scaffold in drug discovery and other research areas. Additionally, its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility in scientific research and industrial applications .
Biological Activity
2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine, with the CAS number 1707152-31-5, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, including immunomodulatory effects, cytotoxicity, and molecular interactions based on available research findings.
The molecular formula for this compound is C15H22N2O with a molecular weight of 246.35 g/mol. The compound features a spirocyclic structure that may contribute to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in immunomodulation and cytotoxicity.
Immunomodulatory Effects
A study highlighted the compound's ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). The inhibition was dose-dependent, with an IC50 value of less than 20 μM. Additionally, it significantly reduced the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), IL-1β, and TNF-α in stimulated human monocytic leukemia cells (THP-1) .
Cytokine | IC50 (μM) | Effect |
---|---|---|
IL-2 | 8.4 ± 0.4 | Inhibition |
IL-1β | 86% reduction | Inhibition |
TNF-α | 83.8% reduction | Inhibition |
Cytotoxicity Studies
The cytotoxic effects of the compound were evaluated using standard MTT assays on various cell lines, including Rat Wistar Hepatocyte and Mouse Fibroblast cell lines (3T3 NIH). The results indicated a range of IC50 values for different active compounds, suggesting varying degrees of cytotoxicity depending on the specific cellular context .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with biological targets. These studies revealed that the compound can effectively bind to key sites within proteins involved in immune response modulation, stabilizing its conformation through hydrophobic and hydrophilic interactions .
Case Studies
- Study on PBMC Proliferation : In vitro experiments demonstrated that compounds similar to this compound inhibited PHA-induced PBMC proliferation significantly, showcasing its potential as an immunosuppressive agent.
- Cytokine Inhibition in THP-1 Cells : The compound's ability to suppress pro-inflammatory cytokines in THP-1 cells suggests a mechanism that could be beneficial in treating inflammatory diseases.
Properties
Molecular Formula |
C15H22N2O |
---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
2-benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine |
InChI |
InChI=1S/C15H22N2O/c16-14-6-9-18-15(10-14)7-8-17(12-15)11-13-4-2-1-3-5-13/h1-5,14H,6-12,16H2 |
InChI Key |
RAIBDTZTWBNGRW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCN(C2)CC3=CC=CC=C3)CC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.